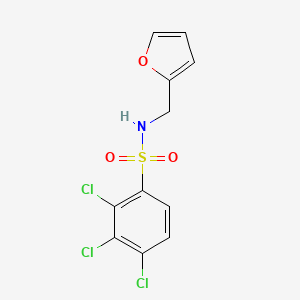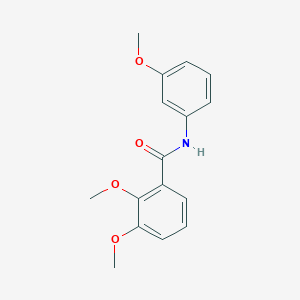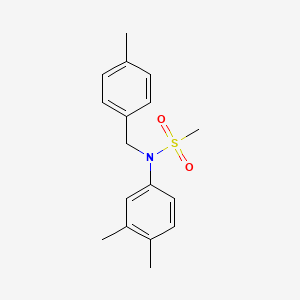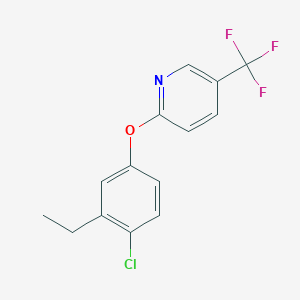![molecular formula C14H19ClN2O2 B5823753 N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide, also known as MLN8054, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a selective inhibitor of aurora kinase A, a protein that plays a critical role in cell division and is often overexpressed in cancer cells.
Wirkmechanismus
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide works by selectively inhibiting aurora kinase A, a protein that plays a critical role in cell division. Aurora kinase A is overexpressed in many cancer cells and is required for proper spindle formation and chromosome segregation during cell division. By inhibiting aurora kinase A, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of aurora kinase A, making it a valuable tool for studying the role of this protein in cell division and cancer. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments.
However, there are also some limitations to using N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has not yet been approved for use in humans, so its safety and efficacy in clinical trials are still unknown.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide. One area of research is to further investigate its mechanism of action and how it affects cancer cells. Another area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, clinical trials are needed to determine the safety and efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide in humans and its potential as a cancer treatment.
Synthesemethoden
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide involves several steps, including the preparation of 3-chloro-2-nitroaniline, which is then reduced to 3-chloro-2-aminophenyl. This compound is then reacted with 4-morpholinecarboxylic acid to form N-(3-chloro-2-aminophenyl)-4-morpholinecarboxamide. Finally, this compound is reacted with butyryl chloride to form N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including lung, breast, colon, and prostate cancer. N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide works by inhibiting aurora kinase A, which is overexpressed in many cancer cells and plays a critical role in cell division. By inhibiting aurora kinase A, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide can prevent cancer cells from dividing and proliferating.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-4-13(18)16-12-6-3-5-11(15)14(12)17-7-9-19-10-8-17/h3,5-6H,2,4,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBBKPRRJKYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)

![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)

![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)


